molecular formula C16H22FNO B5745524 3-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide

3-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide

Cat. No. B5745524
M. Wt: 263.35 g/mol
InChI Key: JXYXHQLHYTUYIS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and drug development. This compound is commonly referred to as 4F-PBP and belongs to the class of psychoactive substances known as synthetic cannabinoids.

Mechanism of Action

The mechanism of action of 4F-PBP involves the binding of the compound to the CB1 receptor, which is primarily found in the brain and central nervous system. This binding leads to the activation of the receptor, which in turn affects various signaling pathways and neuronal activity. The exact mechanism of how 4F-PBP affects these pathways is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-PBP are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition. 4F-PBP has also been shown to have analgesic properties and may have potential applications in pain management. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4F-PBP in lab experiments is its high potency, which allows for smaller quantities of the compound to be used. This can be beneficial in reducing the cost of experiments and minimizing the risk of exposure to the compound. However, one limitation is the lack of information on the long-term effects of exposure to 4F-PBP. More research is needed to determine the safety of using this compound in lab experiments.

Future Directions

There are several future directions for research on 4F-PBP. One area of focus could be on the development of new drugs based on the structure of 4F-PBP. Another area of interest could be on studying the long-term effects of exposure to this compound. Additionally, more research is needed to fully understand the mechanism of action of 4F-PBP and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, or 4F-PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and drug development. The synthesis method of 4F-PBP involves the reaction of 4-fluorobenzyl chloride with N-isopropyl-2-methylpropan-2-amine followed by the addition of acryloyl chloride. 4F-PBP has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to bind to the CB1 receptor, which is a target for many psychoactive substances. The biochemical and physiological effects of 4F-PBP are similar to those of other synthetic cannabinoids. While there are advantages to using 4F-PBP in lab experiments, more research is needed to fully understand the long-term effects of exposure to this compound. Finally, there are several future directions for research on 4F-PBP, including the development of new drugs based on its structure and further studies on its mechanism of action.

Synthesis Methods

The synthesis of 4F-PBP involves the reaction of 4-fluorobenzyl chloride with N-isopropyl-2-methylpropan-2-amine followed by the addition of acryloyl chloride. The resulting product is then purified using chromatography techniques. The purity and yield of the compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

4F-PBP has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to bind to the CB1 receptor, which is a target for many psychoactive substances. This binding leads to the activation of the receptor and subsequent changes in neuronal activity. 4F-PBP has also been used as a tool to study the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

(E)-N-(2,4-dimethylpentan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO/c1-11(2)16(12(3)4)18-15(19)10-7-13-5-8-14(17)9-6-13/h5-12,16H,1-4H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYXHQLHYTUYIS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(C)C)NC(=O)/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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